molecular formula C22H19ClN8O2 B12644877 5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-

5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-

Cat. No.: B12644877
M. Wt: 462.9 g/mol
InChI Key: CBAQRGUWFGLMKB-UHFFFAOYSA-N
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Description

5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]-: is a complex organic compound with potential applications in various fields, including medicinal chemistry and materials science. This compound is characterized by its unique structure, which includes a pyrrolo[2,3-b]pyrazine core, an indazole moiety, and an azetidine ring. The presence of these functional groups contributes to its diverse chemical reactivity and potential biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]- typically involves multi-step organic synthesis. The process begins with the preparation of the pyrrolo[2,3-b]pyrazine core, followed by the introduction of the indazole and azetidine moieties. Common reagents used in these steps include chlorinating agents, nitriles, and amides. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques. The goal is to achieve a consistent and high-quality product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Solvents: Dimethyl sulfoxide, acetonitrile, and dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]- has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer and infectious diseases.

    Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of 5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Similar Compounds

    5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide derivatives: These compounds share the pyrrolo[2,3-b]pyrazine core but differ in their substituents.

    Indazole derivatives: Compounds with the indazole moiety but different functional groups.

    Azetidine-containing compounds: Molecules that include the azetidine ring but vary in other structural elements.

Uniqueness

The uniqueness of 5H-Pyrrolo[2,3-b]pyrazine-7-carboxamide, 2-(6-chloro-1-methyl-1H-indazol-3-yl)-N-[(1R)-2-(3-cyano-1-azetidinyl)-1-methyl-2-oxoethyl]- lies in its combination of functional groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C22H19ClN8O2

Molecular Weight

462.9 g/mol

IUPAC Name

2-(6-chloro-1-methylindazol-3-yl)-N-[1-(3-cyanoazetidin-1-yl)-1-oxopropan-2-yl]-5H-pyrrolo[2,3-b]pyrazine-7-carboxamide

InChI

InChI=1S/C22H19ClN8O2/c1-11(22(33)31-9-12(6-24)10-31)27-21(32)15-7-25-20-19(15)28-16(8-26-20)18-14-4-3-13(23)5-17(14)30(2)29-18/h3-5,7-8,11-12H,9-10H2,1-2H3,(H,25,26)(H,27,32)

InChI Key

CBAQRGUWFGLMKB-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)N1CC(C1)C#N)NC(=O)C2=CNC3=NC=C(N=C23)C4=NN(C5=C4C=CC(=C5)Cl)C

Origin of Product

United States

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